3'-Methyl-4-dimethylaminoazobenzene

Description

Chemical Identity and Structural Characterization of 3'-Methyl-4-dimethylaminoazobenzene

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound reflects the precise positioning of functional groups on the azobenzene backbone. According to the International Union of Pure and Applied Chemistry (IUPAC) standards, the compound is formally designated as N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline. This nomenclature clearly indicates the presence of a dimethylamino group at the para position of one benzene ring and a methyl substituent at the meta position of the opposing aromatic system connected through a diazenyl linkage.

The compound is registered under the Chemical Abstracts Service (CAS) Registry Number 55-80-1, providing a unique identifier for chemical databases and regulatory documentation. The European Community (EC) Number 200-243-4 serves as an additional regulatory identifier within European chemical legislation frameworks. The Unique Ingredient Identifier (UNII) code SXK3ZE3U4Q is employed by pharmaceutical and regulatory agencies for substance identification purposes.

Multiple systematic synonyms exist for this compound, reflecting various naming conventions and historical usage patterns. The compound is alternatively known as 3'-Methyl-4-(dimethylamino)azobenzene, 4-(N,N-Dimethylamino)-3'-methylazobenzene, and N,N-Dimethyl-4-(m-tolylazo)aniline. Industrial and commercial designations include 3'-Methylbuttergelb, which reflects its yellow coloration properties, and the abbreviated forms 3'-MDAB and 3'-Me-DAB commonly used in research literature. Additional chemical database identifiers include the ChEBI identification number CHEBI:76329 and the ChEMBL identifier CHEMBL1521514, facilitating cross-referencing across multiple chemical information systems.

The systematic name Benzenamine, N,N-dimethyl-4-[(3-methylphenyl)azo]- represents the formal Chemical Abstracts Service naming convention, emphasizing the aniline backbone with specified substitution patterns. Research-oriented nomenclature frequently employs the designation N,N-Dimethyl-p-(m-tolylazo)aniline, which highlights the para-dimethylamino substitution and meta-tolyl connection through the azo linkage. These diverse naming conventions demonstrate the compound's significance across multiple chemical disciplines and application domains.

Molecular Structure and Stereochemical Configuration

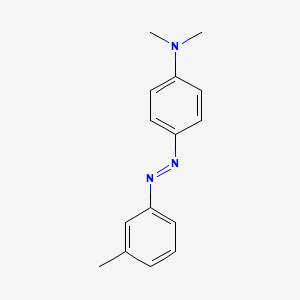

The molecular structure of this compound is characterized by the molecular formula C₁₅H₁₇N₃, corresponding to a molecular weight of 239.32 grams per mole. The structural architecture consists of two benzene rings connected through a central azo group (-N=N-), with specific substituent patterns that significantly influence the compound's electronic and geometric properties. The dimethylamino group (-N(CH₃)₂) is positioned at the para (4-position) of one benzene ring, while a methyl group (-CH₃) occupies the meta (3'-position) of the opposing aromatic system.

The stereochemical configuration of the azo bond exhibits the thermodynamically favored E (trans) configuration, as evidenced by spectroscopic analyses and computational studies. The compound contains one E/Z center corresponding to the azo linkage, with the E configuration representing the more stable geometric isomer under standard conditions. The stereochemical designation indicates an achiral molecule with no defined stereocenters, resulting in optical inactivity. The planar geometry arises from the conjugation of the azo group with both aromatic ring systems, creating an extended π-electron system that influences the compound's electronic absorption properties.

Conformational analysis reveals that the molecular geometry is influenced by steric interactions between the methyl substituent and the azo nitrogen atoms, while the dimethylamino group contributes electron-donating resonance effects through the aromatic system. The standard InChI (International Chemical Identifier) representation InChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3/b17-16+ provides a unique structural description encoding the connectivity and stereochemistry. The canonical SMILES (Simplified Molecular Input Line Entry System) notation CN(C)C1=CC=C(C=C1)\N=N\C2=CC=CC(C)=C2 offers an alternative linear representation suitable for computational applications.

The molecular architecture demonstrates significant conjugation effects, with the electron-donating dimethylamino group enhancing electron density on one aromatic ring while the azo linkage provides a pathway for electron delocalization across the entire molecular framework. This electronic configuration contributes to the compound's characteristic absorption properties and chemical reactivity patterns, making it valuable for applications requiring specific electronic characteristics.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound reveal important structural details regarding molecular packing and intermolecular interactions in the solid state. While comprehensive single-crystal X-ray diffraction data specifically for this compound are limited in the available literature, related azobenzene derivatives provide insights into typical crystallographic behavior patterns for this class of compounds. The molecular conformation in crystalline phases generally maintains the E configuration of the azo linkage, consistent with solution-phase observations.

The compound exhibits conformational flexibility primarily around the dimethylamino group, where rotation around the C-N bond can influence molecular geometry and packing arrangements. Computational studies suggest that the preferred conformation positions the dimethyl groups to minimize steric interactions while maintaining optimal orbital overlap for electron delocalization. The methyl substituent at the 3'-position introduces asymmetry in the molecular structure, affecting both intramolecular electronic distributions and intermolecular packing geometries.

Molecular modeling calculations indicate that the compound adopts a relatively planar configuration in the crystalline state, with minimal deviation from coplanarity between the two aromatic ring systems. This planarity facilitates efficient π-π stacking interactions between adjacent molecules in crystal structures, contributing to stability in the solid phase. The presence of the dimethylamino group provides additional opportunities for weak intermolecular interactions, including C-H···N contacts and van der Waals interactions that influence crystal packing arrangements.

Temperature-dependent structural studies of related azobenzene compounds suggest that thermal effects primarily influence the amplitude of molecular vibrations rather than fundamental conformational preferences. The rigid nature of the azobenzene backbone limits significant conformational changes, with most thermal motion concentrated in the flexible dimethyl groups and minor ring rotations around the azo linkage.

Spectroscopic Fingerprints

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption spectrum of this compound exhibits characteristic features typical of push-pull azobenzene systems, where electron-donating and electron-withdrawing groups create asymmetric charge distribution. The primary absorption band appears in the visible region, typically around 400-500 nanometers, corresponding to the π-π* transition of the extended conjugated system. This transition is responsible for the compound's characteristic yellow to orange coloration in solution and solid forms.

The presence of the dimethylamino group as an electron-donating substituent significantly influences the absorption characteristics by increasing electron density in the aromatic system and causing a bathochromic (red) shift compared to unsubstituted azobenzene. The methyl group at the 3'-position provides additional electronic perturbation, though to a lesser extent than the strongly donating dimethylamino functionality. These substituent effects result in enhanced molar extinction coefficients and altered absorption profiles that distinguish this compound from other azobenzene derivatives.

Solvatochromic effects are observed when the compound is dissolved in solvents of varying polarity, indicating charge transfer character in the electronic transitions. Polar solvents typically induce slight shifts in absorption maxima due to differential solvation of ground and excited states. The compound exhibits relatively stable absorption characteristics under ambient conditions, though photoisomerization to the Z (cis) configuration can occur under appropriate irradiation conditions.

Comparative spectroscopic studies with related azobenzene derivatives demonstrate that the specific substitution pattern in this compound produces unique absorption fingerprints that enable identification and quantification in complex mixtures. The absorption spectrum serves as a fundamental tool for compound characterization and purity assessment in analytical applications.

Infrared and Raman Spectral Signatures

Vibrational spectroscopy provides detailed insights into the molecular dynamics and structural characteristics of this compound through infrared and Raman spectral analysis. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional group vibrations, with the azo group typically producing distinctive features in the 1400-1600 cm⁻¹ region. The N=N stretching vibration appears as a medium to strong absorption band, often overlapping with aromatic C=C stretching modes.

The dimethylamino group contributes characteristic C-N stretching vibrations in the 1000-1200 cm⁻¹ region, while the N-H stretching modes of the tertiary amine are typically absent due to the fully substituted nature of the nitrogen atom. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ range, with aliphatic C-H stretches from the methyl groups observed at slightly lower frequencies around 2800-3000 cm⁻¹.

Raman spectroscopy provides complementary information to infrared analysis, with the azo group showing strong Raman activity due to the polarizable nature of the N=N bond. The symmetric stretching mode of the azo linkage typically produces an intense Raman signal that serves as a diagnostic feature for azobenzene compounds. Ring breathing modes of the aromatic systems appear as characteristic bands in the 1000-1600 cm⁻¹ region, with specific frequencies influenced by the substitution patterns.

Density functional theory calculations have been employed to predict vibrational frequencies and normal mode assignments for substituted azobenzene derivatives, providing theoretical support for experimental observations. These computational studies confirm that the B3LYP/6-31G method accurately predicts harmonic vibrational frequencies for azobenzene compounds, enabling reliable interpretation of spectroscopic data and assignment of complex vibrational modes.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton (¹H) and carbon-13 (¹³C) spectra. The ¹H NMR spectrum exhibits characteristic aromatic proton signals in the 6.5-8.0 ppm region, with specific chemical shifts influenced by the electronic environment created by the dimethylamino and methyl substituents. The para-disubstituted benzene ring bearing the dimethylamino group typically shows a symmetrical pattern consistent with equivalent ortho and meta protons.

The dimethylamino group produces a distinctive singlet signal around 3.0 ppm corresponding to the six equivalent methyl protons attached to nitrogen. This signal serves as a diagnostic feature for identification and quantification purposes. The methyl group at the 3'-position appears as a singlet around 2.3 ppm, representing the three equivalent protons of the aromatic methyl substituent.

¹³C NMR spectroscopy reveals detailed information about the carbon framework, with aromatic carbon signals appearing in the 120-160 ppm region. The quaternary carbons attached to nitrogen substituents exhibit characteristic chemical shifts that reflect the electronic environment. The dimethylamino methyl carbons appear around 40 ppm, while the aromatic methyl carbon signal occurs around 21 ppm.

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear correlation experiments, provide additional structural confirmation through establishment of connectivity patterns between protons and carbons. These advanced techniques enable complete assignment of all resonances and confirmation of the proposed molecular structure through observation of expected coupling patterns and correlations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion peak appears at m/z 239, corresponding to the intact molecular formula C₁₅H₁₇N₃. The intensity of the molecular ion varies depending on ionization conditions, with electron ionization typically producing moderate molecular ion signals due to the relative stability of the azobenzene framework.

Primary fragmentation pathways involve cleavage of the azo bond, generating characteristic fragment ions corresponding to the individual aromatic portions of the molecule. Loss of the dimethylamino functionality produces fragments around m/z 195, while retention of the dimethylamino-substituted benzene ring generates complementary fragments. The dimethylamino group itself can undergo further fragmentation through loss of methyl radicals, producing sequential mass losses of 15 mass units.

Secondary fragmentation processes include rearrangement reactions typical of aromatic amine compounds, with McLafferty-type rearrangements contributing to the overall fragmentation pattern. Ring cleavage and hydrogen transfer reactions generate additional fragment ions that provide structural confirmation. The base peak in the mass spectrum often corresponds to a stable aromatic fragment rather than the molecular ion, reflecting the energetics of the fragmentation processes.

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, providing unambiguous identification when combined with isotope pattern analysis. The presence of nitrogen atoms in the molecular structure creates characteristic isotope patterns that aid in structural elucidation. Tandem mass spectrometry (MS/MS) experiments provide additional structural information through controlled fragmentation of selected precursor ions, enabling detailed characterization of fragmentation mechanisms and structural confirmation.

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTFSVIRYMXRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020838, DTXSID90858996 | |

| Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4), In water, 0.4 mg/l @ 25 °C | |

| Record name | SID49724795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55-80-1, 1081821-70-6 | |

| Record name | N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDAB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(3-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(m-tolylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)-3'-METHYLAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXK3ZE3U4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3’-Methyl-4-dimethylaminoazobenzene can be synthesized by coupling diazotized m-toluidine with dimethylaniline . The reaction typically involves the following steps:

- Diazotization of m-toluidine: m-Toluidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

- Coupling reaction: The diazonium salt is then reacted with dimethylaniline under basic conditions to form 3’-Methyl-4-dimethylaminoazobenzene.

Industrial Production Methods

In industrial settings, the synthesis of 3’-Methyl-4-dimethylaminoazobenzene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Applications De Recherche Scientifique

3’-Methyl-4-dimethylaminoazobenzene has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of azo dye reactions and transformations.

Biology: Employed in studies of carcinogenesis due to its potent liver carcinogenic properties.

Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.

Industry: Utilized in the production of dyes and pigments.

Mécanisme D'action

The mechanism by which 3’-Methyl-4-dimethylaminoazobenzene exerts its effects involves metabolic activation to reactive intermediates. These intermediates can bind to DNA and proteins, leading to mutations and carcinogenesis . The compound is metabolized by liver enzymes to form active metabolites that can induce chromosomal aberrations and malignant transformations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. 2-Methyl-4-dimethylaminoazobenzene (2-MeDAB)

- Carcinogenicity: Non-carcinogenic or weakly carcinogenic compared to 3'-MeDAB .

- Cytotoxicity : Minimal prelabeled DNA loss, suggesting lower cell toxicity .

- DNA Synthesis : Inhibits thymidine incorporation into liver DNA, contrasting with 3'-MeDAB’s dual-phase (early and delayed) elevation .

- Structural Difference: Methyl group at the 2' position (vs. 3' in 3'-MeDAB), reducing DNA-binding efficiency and carcinogenicity .

2.2. 4-Dimethylaminoazobenzene (DAB)

- Mitochondrial Effects: Non-carcinogenic DAB derivatives (e.g., azobenzene) induce minimal mitochondrial swelling, unlike 3'-MeDAB, which causes drastic mitochondrial structural changes linked to tumor incidence .

- Protein Binding : Lacks the 3'-methyl group critical for stable protein-dye interactions observed in 3'-MeDAB .

Comparison with Other Hepatocarcinogens

3.1. 2-Acetylaminofluorene (2-AAF)

- DNA Synthesis : Induces transient thymidine incorporation similar to 3'-MeDAB but reverts to baseline faster upon cessation .

- Metabolic Activation : Requires metabolic conversion to reactive intermediates, unlike 3'-MeDAB’s direct protein-binding mechanism .

3.2. Ethionine

- Protein-Bound Dye Formation : Inhibits 3'-MeDAB-induced protein binding by 50–75% via methionine depletion .

- Tumor Induction: Confirmed hepatocarcinogen but operates through distinct pathways (e.g., methionine antagonism vs. azo dye-protein binding) .

Inhibitors of 3'-MeDAB Carcinogenesis

4.1. Polycyclic Hydrocarbons (e.g., 3-Methylcholanthrene, MCA)

- Mechanism : Enhance hepatic enzyme systems that metabolize 3'-MeDAB into inactive derivatives, reducing free and protein-bound dye levels .

- Tumor Suppression : Delays or inhibits liver tumors when co-administered with 3'-MeDAB .

4.2. Ethionine-Methionine Interaction

- Reversibility : Methionine supplementation restores protein-bound dye formation, highlighting metabolic competition .

Unique Biochemical Effects of 3'-MeDAB

- Enzyme Modulation: Adenyl Cyclase: Increases basal activity (270%) and β-adrenergic responsiveness (480%) during early carcinogenesis . Esterases: Alters isozyme patterns in regenerating hepatocytes, resembling fetal liver .

- Peroxisome Dynamics: Reduces peroxisome numbers in preneoplastic lesions, reversible with ethyl-alpha-p-chlorophenoxyisobutyrate treatment .

Activité Biologique

3'-Methyl-4-dimethylaminoazobenzene (3'-MeDAB) is a well-studied compound recognized primarily for its potent hepatocarcinogenic properties. This article explores the biological activity of 3'-MeDAB, focusing on its mechanisms of action, effects on liver function, and associated carcinogenic outcomes.

3'-MeDAB is an azo compound characterized by the presence of a methyl group at the 3' position and a dimethylamino group at the 4 position. Its chemical formula is , and it belongs to a class of compounds known for their potential carcinogenicity.

The biological activity of 3'-MeDAB is primarily linked to its role as a liver carcinogen. It is metabolized in the liver to form reactive metabolites that can bind to cellular macromolecules, leading to DNA damage and subsequent mutations. The following mechanisms have been identified:

- DNA Binding : 3'-MeDAB forms adducts with DNA, disrupting normal replication and transcription processes.

- Oxidative Stress : The metabolism of 3'-MeDAB generates reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

- Alteration of Enzyme Activity : Studies indicate that 3'-MeDAB inhibits glucocorticoid induction of tyrosine aminotransferase (TAT), a critical enzyme in amino acid metabolism, particularly in susceptible species like rats .

Hepatotoxicity and Carcinogenicity

Research has demonstrated that exposure to 3'-MeDAB leads to significant morphological changes in liver tissues, including hypertrophy of hepatocytes and alterations in the endoplasmic reticulum . The following table summarizes key findings related to its hepatotoxic effects:

Species-Specific Effects

The biological activity of 3'-MeDAB exhibits species-specific effects, particularly in its interaction with glucocorticoid receptors. In susceptible animals, such as rats, it significantly inhibits TAT induction compared to resistant species . This differential response underscores the importance of genetic factors in determining susceptibility to carcinogenic compounds.

Case Studies

- Acute Intoxication : A study involving male Sprague-Dawley rats fed a diet containing 0.064% 3'-MeDAB revealed acute hepatotoxic effects characterized by significant alterations in liver morphology and function .

- Long-term Exposure : Chronic exposure studies have indicated that prolonged administration of 3'-MeDAB leads to the development of liver tumors, further establishing its role as a carcinogen .

Q & A

Q. What are the standard experimental models for studying 3'-Me-DAB-induced hepatocarcinogenesis, and how are they designed?

Answer: The most widely used model involves male Sprague-Dawley rats administered 3'-Me-DAB dissolved in olive oil (0.06% w/w in diet) over 24 weeks. Key parameters include:

- Dosing protocol : Continuous feeding of 3'-Me-DAB to induce preneoplastic lesions and hepatocellular carcinoma (HCC) .

- Control groups : Pair-fed controls to account for dietary effects.

- Sampling intervals : Liver tissues are analyzed at 4, 8, 12, 16, 20, and 24 weeks to track progression from oval cell proliferation to HCC .

- Key endpoints : Histopathology (e.g., oval cell markers), p53 expression via RT-PCR/Western blot, and metabolic enzyme assays .

Q. Table 1: Timeline of Hepatocarcinogenesis in Rats

| Week | Pathological Feature | Key Assays Used |

|---|---|---|

| 4–8 | Oval cell proliferation | Immunohistochemistry (IHC) |

| 12–16 | Preneoplastic nodules | RT-PCR for p53 mRNA |

| 20–24 | Hepatocellular carcinoma | Western blot for P53 protein |

Q. What safety protocols are critical when handling 3'-Me-DAB in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), dust respirators, and protective clothing to prevent skin contact or inhalation .

- Decontamination : Contaminated gloves must be removed without touching outer surfaces and disposed of per hazardous waste regulations .

- Spill management : Absorb spills with inert material (e.g., sand) and avoid drainage contamination .

- Emergency measures : Immediate medical consultation if ingested; no specific antidote exists .

Advanced Research Questions

Q. How do metabolic activation pathways of 3'-Me-DAB contribute to its carcinogenicity, and what methodologies are used to study them?

Answer: 3'-Me-DAB undergoes hepatic metabolism to form reactive intermediates that bind to DNA and proteins. Key methodologies include:

- Protein-binding assays : Gelboin et al. (1958) demonstrated that liver microsomes pretreated with benzpyrene enhance protein-bound dye formation, measured via spectrophotometry after solvent extraction .

- Enzyme profiling : UDP-glucuronosyltransferase and cytochrome P450 activities are tracked using substrate-specific assays (e.g., uridine nucleotide metabolism via HPLC) .

- DNA adduct detection : ³²P-postlabeling or mass spectrometry identifies adducts in liver tissues .

Q. Why does co-administration of CYP1 enzyme inducers (e.g., 3-methylcholanthrene) inhibit 3'-Me-DAB-induced carcinogenesis, contrary to expectations?

Answer: While CYP1 enzymes typically bioactivate procarcinogens, Richardson et al. (1952) observed tumor suppression with 3-methylcholanthrene co-administration. Proposed mechanisms include:

- Competitive inhibition : 3-methylcholanthrene may sequester CYP1 enzymes, reducing 3'-Me-DAB activation .

- Detoxification shift : Enhanced glucuronidation or glutathione conjugation via induced phase II enzymes .

- Methodological validation : Use CYP1A1/2 knockout models or siRNA silencing to isolate enzyme roles .

Q. How can researchers resolve contradictions in data on 3'-Me-DAB’s interaction with environmental pollutants like polychlorinated biphenyls (PCBs)?

Answer:

- Dose-response studies : Makiura et al. (1974) showed PCB inhibition of 3'-Me-DAB-induced tumors at low doses but promotion at high doses, requiring rigorous dose standardization .

- Temporal analysis : Monitor PCB exposure timing (initiation vs. promotion phase) using serial liver biopsies and transcriptomic profiling .

- Mechanistic overlap : Assess cross-talk between AhR (PCB pathway) and 3'-Me-DAB metabolic pathways via co-immunoprecipitation .

Q. What novel compounds show promise in inhibiting 3'-Me-DAB-induced carcinogenesis, and how are they evaluated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.